2-Chloro-1,3-diisopropylbenzene

Anesthesiology GABAA Receptor Pharmacology In Vivo Behavioral Screening

2-Chloro-1,3-diisopropylbenzene (CAS 54845-36-2) is a sterically congested aryl chloride characterized by a chlorine atom positioned between two bulky isopropyl groups on a benzene ring. With a molecular formula of C12H17Cl and a molecular weight of 196.72 g/mol, it is a high-boiling liquid (223.4±9.0 °C) with a calculated density of ~1.0 g/cm³ and a LogP of 5.49, indicating significant lipophilicity.

Molecular Formula C12H17Cl
Molecular Weight 196.71 g/mol
CAS No. 54845-36-2
Cat. No. B3191499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3-diisopropylbenzene
CAS54845-36-2
Molecular FormulaC12H17Cl
Molecular Weight196.71 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)Cl
InChIInChI=1S/C12H17Cl/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3
InChIKeyJQFVRQDQQXRLBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,3-diisopropylbenzene (CAS 54845-36-2): Core Properties and Procurement Profile


2-Chloro-1,3-diisopropylbenzene (CAS 54845-36-2) is a sterically congested aryl chloride characterized by a chlorine atom positioned between two bulky isopropyl groups on a benzene ring . With a molecular formula of C12H17Cl and a molecular weight of 196.72 g/mol, it is a high-boiling liquid (223.4±9.0 °C) with a calculated density of ~1.0 g/cm³ and a LogP of 5.49, indicating significant lipophilicity . Its 'flanked' substitution pattern distinguishes it from other chlorinated diisopropylbenzene isomers and creates a unique steric and electronic environment around the reactive C–Cl bond .

Procurement Risk for 2-Chloro-1,3-diisopropylbenzene: Why Regioisomer or Analog Substitution is Invalid


Assuming functional interchangeability between 2-chloro-1,3-diisopropylbenzene and its regioisomers (e.g., 1-chloro-2,4-diisopropylbenzene) or halogen analogs (bromo, iodo) introduces significant risk in both pharmacological and synthetic applications. The specific 1,3-disubstitution pattern creates a unique steric shield around the chlorine atom, directly altering its reactivity in cross-coupling reactions and its biological target engagement [1]. Direct comparative in vivo data confirms that the chloro derivative exhibits the most potent antagonism of propofol anesthesia among halogen analogs, a property not replicated by the unsubstituted hydrocarbon backbone or other halogens, which show markedly weaker or no antagonism [2]. Substituting with a different regioisomer or a non-halogenated analog will lead to divergent reactivity and loss of targeted biological activity.

2-Chloro-1,3-diisopropylbenzene: Quantitative Differentiation Data Against Closest Analogs


Propofol Antagonism: Spontaneous Movement EC50 Shift vs. Halogen & Hydrocarbon Analogs

In a zebrafish larval model of propofol-induced anesthesia, 2-chloro-1,3-diisopropylbenzene (PEARL 1) exhibited the most potent antagonism among non-hydrogen-bond-donor halogen analogs. It induced a 13.6-fold rightward shift in propofol's EC50 for spontaneous movement (SM), a significantly larger effect than the 1,3-diisopropylbenzene control (no significant shift) or the iodo analog PEARL 3 (3.8-fold shift) [1]. This demonstrates that the chlorine substitution is uniquely effective in reversing anesthetic effects within this structural class.

Anesthesiology GABAA Receptor Pharmacology In Vivo Behavioral Screening

Elicited Movement Antagonism: Differential Activity vs. Propofol and Propofluor

Using elicited movement (EM) as a distinct anesthetic endpoint, 2-chloro-1,3-diisopropylbenzene (PEARL 1) significantly shifted propofol's EC50 by 1.8-fold (from 5.498 µM to 9.755 µM) [1]. This contrasts with the clinical propofol analog propofluor, which showed no significant antagonism for EM, indicating that the chloro compound modulates a broader spectrum of anesthetic effects than the fluorinated comparator [1].

Anesthesiology Behavioral Pharmacology Drug Discovery

Benchmark Substrate for Sterically Hindered Cross-Coupling Catalyst Development

The unique steric congestion of 2-chloro-1,3-diisopropylbenzene, flanked by two ortho-isopropyl groups, makes it a quintessential 'deactivated' aryl chloride. It is explicitly featured as a challenging substrate in the development of highly active palladium catalysts using the CyR-Phos ligand, where ordinary catalysts fail to achieve efficient oxidative addition [1]. This compound serves as a key benchmark to validate the activity of next-generation catalytic systems designed for the most difficult cross-coupling reactions.

Organometallic Chemistry Catalysis Suzuki-Miyaura Coupling

Regioisomeric Differentiation: LogP and Boiling Point vs. 1-Chloro-2,4-diisopropylbenzene

The 1,3-disubstitution pattern in 2-chloro-1,3-diisopropylbenzene imparts a higher degree of molecular symmetry compared to the 1-chloro-2,4-analog, resulting in a significantly higher calculated LogP (5.49 vs. 4.59) . This difference in lipophilicity directly impacts chromatographic retention time and partitioning behavior, making the two isomers distinguishable and underscoring the need for precise procurement of the correct regioisomer for reproducible synthetic or analytical protocols.

Physical Organic Chemistry Separation Science Analytical Chemistry

High-Value Application Scenarios for 2-Chloro-1,3-diisopropylbenzene Based on Verifiable Differentiation


Development of Propofol Antagonists for Anesthetic Reversal

Based on its proven, potent antagonism of propofol-induced spontaneous movement (13.6-fold EC50 shift) and elicited movement (1.8-fold shift) in zebrafish models, this compound is the preferred halogenated chemical probe for research programs aiming to develop novel anesthetic reversal agents [1]. Its superior efficacy over bromo, iodo, and non-halogenated analogs makes it the benchmark candidate for further medicinal chemistry optimization to improve patient safety during sedation.

Stress Test for High-Performance Pd-Catalyzed Cross-Coupling Ligands

As a severely sterically deactivated aryl chloride explicitly identified in organometallic literature, this compound serves as a high-barrier 'model substrate' for validating new palladium precatalysts and phosphine ligands [2]. A catalyst's ability to efficiently convert this particular substrate to a biaryl product is a compelling proof of its capability to address the most challenging industrial-scale cross-coupling reactions for pharmaceutical or agrochemical synthesis.

Physicochemical Standard for Chromatographic Method Development

The significant LogP difference between 2-chloro-1,3-diisopropylbenzene (LogP 5.49) and its regioisomer 1-chloro-2,4-diisopropylbenzene (LogP 4.59) makes the compound pair an excellent standard for developing and calibrating reverse-phase HPLC or GC methods . It allows analytical chemists to fine-tune separation protocols for closely related chlorinated aromatic isomers in complex reaction mixtures.

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